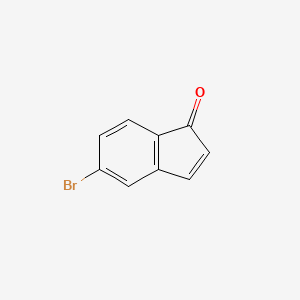

5-Bromo-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromoinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDISUFGKUMDDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC2=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463715 | |

| Record name | 5-bromo-1-oxoindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338989-48-3 | |

| Record name | 5-bromo-1-oxoindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1h Inden 1 One and Its Derivatives

Strategic Approaches to 5-Bromo-1H-inden-1-one Core Synthesis

The construction of the 5-bromo-1-indanone (B130187) framework can be achieved through several strategic synthetic routes, including the direct bromination of a pre-existing indanone core or the cyclization of appropriately substituted acyclic precursors.

Bromination Techniques of 1-Indanone (B140024) Precursors

Direct bromination of 1-indanone is a common and effective method for the synthesis of this compound. smolecule.com This electrophilic aromatic substitution reaction typically utilizes a brominating agent to introduce a bromine atom onto the aromatic ring of the indanone molecule. The regioselectivity of this reaction is crucial, with the 5-position being the favored site of substitution due to the electronic effects of the carbonyl group and the stabilization of the intermediate.

One established method involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism, where the initiator facilitates the formation of a bromine radical. This radical then abstracts a hydrogen atom from the 1-indanone, leading to the formation of a benzylic radical that subsequently reacts with bromine to yield the desired 5-bromo-1-indanone.

Table 1: Key Parameters for Radical Bromination of 1-Indanone

| Parameter | Value/Detail |

| Reagents | 1-Indanone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | 76°C (reflux) |

| Time | 12 hours |

| Yield | 85% |

It is important to note that while effective, the use of hazardous solvents like carbon tetrachloride has prompted exploration into greener alternatives such as dichloromethane (B109758).

Friedel-Crafts Acylation in Indanone Ring Formation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds and is a key strategy for constructing the indanone ring system. nih.govresearchgate.netacs.org This method typically involves the intramolecular cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govacs.org For the synthesis of this compound, a precursor such as 3-(3-bromophenyl)propionic acid can be cyclized in the presence of a strong acid. smolecule.comchemicalbook.com

One specific example involves the reaction of 4-(3-chloropropanoyl)bromobenzene with a mixture of aluminum chloride and sodium chloride at elevated temperatures (180-220°C). After quenching with ice and acetic acid, the resulting product is 5-bromoindan-1-one. Another approach utilizes chlorosulfonic acid to facilitate the cyclization of 3-(3-Bromophenyl)propionic acid. smolecule.comchemicalbook.com

Recent advancements have focused on developing more environmentally friendly and efficient procedures. These include the use of alternative Lewis acids like niobium pentachloride (NbCl5), which can act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the cyclization under milder conditions. researchgate.net Additionally, metal triflates have been employed as catalysts in microwave-assisted intramolecular Friedel-Crafts acylations, offering good yields and shorter reaction times. ruc.dk

Table 2: Comparison of Friedel-Crafts Acylation Methods

| Method | Catalyst/Reagent | Conditions | Key Advantages |

| Classical | Aluminum chloride/Sodium chloride | 180-220°C | Established method |

| Chlorosulfonic Acid | Chlorosulfonic acid | - | Direct cyclization of the acid |

| NbCl₅-induced | Niobium pentachloride | Room temperature | Mild conditions, good yields |

| Microwave-assisted | Metal triflates | Microwave irradiation | Short reaction times, environmentally benign |

Copper-Catalyzed Intramolecular Annulation Routes to Hydroxyindanone Derivatives

A more recent and highly efficient approach to constructing the indanone core involves copper-catalyzed intramolecular annulation reactions. nih.govacs.org This methodology provides a pathway to 3-hydroxy-1-indanone (B1295786) derivatives, which can be further modified. A notable example is the synthesis of 3-hydroxy-1-indanones from 2-ethynylbenzaldehyde (B1209956) starting materials. nih.govacs.org This process is catalyzed by simple copper salts, such as copper iodide (CuI), and proceeds under mild conditions in a solvent like dimethyl sulfoxide (B87167) (DMSO) at around 80°C, often yielding excellent results of over 85%. nih.govacs.org The reaction is praised for its operational simplicity and the use of readily available and inexpensive starting materials. acs.org

While this method directly produces hydroxyindanone derivatives, these can serve as precursors to other functionalized indanones. The core indanone structure is formed through the copper-catalyzed activation of the ethynyl (B1212043) group, followed by cyclization with the aldehyde.

Functionalization and Derivatization via Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is a key functional handle that allows for a variety of subsequent transformations, particularly transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thus enabling the synthesis of a diverse library of indanone derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. researchgate.netwikipedia.org This reaction has been successfully applied to this compound to introduce a wide range of aryl and other substituents at the 5-position. researchgate.net

The reaction typically involves the coupling of this compound with a boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. researchgate.net Studies have demonstrated the coupling of 5-bromo-1-indanone with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, 4-thiomethylphenylboronic acid, and 4-ethylphenylboronic acid, to produce the corresponding 5-substituted indanone derivatives in excellent yields (91-97%). researchgate.netresearchgate.net

Table 3: Examples of Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone

| Boronic Acid | Product | Yield |

| Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95% |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | - |

| 4-Thiomethylphenylboronic acid | 5-(4-Thiomethylphenyl)-2,3-dihydro-1H-inden-1-one | - |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | - |

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.orgmdpi.com

Other Transition Metal-Catalyzed Coupling Reactions for Scaffold Diversification

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions can be employed to diversify the this compound scaffold. eie.gr These reactions open up avenues for the introduction of a variety of functional groups, leading to novel indanone derivatives with potentially interesting chemical and biological properties.

For instance, palladium-catalyzed reactions are not limited to Suzuki-Miyaura couplings. Other cross-coupling reactions like the Heck reaction, which forms carbon-carbon bonds between an aryl halide and an alkene, could potentially be applied. eie.gr Additionally, copper-catalyzed reactions, such as Ullmann-type couplings, can be used to form carbon-oxygen bonds, for example, by replacing the bromine atom with a hydroxyl group.

The development of new catalysts and reaction conditions continues to expand the scope of these transformations, allowing for the synthesis of increasingly complex and diverse molecules from the this compound platform. eie.gracs.org These methodologies are crucial for generating libraries of compounds for screening in drug discovery and materials science.

Novel Synthetic Pathways for Substituted this compound Structures

The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives. Modern synthetic strategies have enabled the introduction of various substituents, leading to compounds with tailored properties.

One of the most effective methods for creating aryl-substituted indenones is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction couples 5-Bromo-1-indanone with various arylboronic acids to form new carbon-carbon bonds. This approach is highly versatile and provides a robust route to novel 5-aryl-2,3-dihydro-1H-inden-1-one derivatives in high yields. researchgate.net The efficiency of this reaction underscores its value in generating libraries of compounds for further study. researchgate.net

The table below details the synthesis of several 5-aryl-substituted indanones via this method, highlighting the reactants and corresponding product yields.

| Arylboronic Acid Reactant | Resulting 5-Substituted Indanone Product | Yield (%) | Source |

|---|---|---|---|

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 89 | researchgate.net |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93 | researchgate.net |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91 | researchgate.net |

Other novel pathways focus on modifying the indanone ring system itself. For instance, photochemical bromination of 1-indanone has been shown to produce polybrominated derivatives, such as 2,3-dibromo-inden-1-one, demonstrating a method to introduce multiple halogen atoms. tubitak.gov.tr Furthermore, derivatives of this compound, such as its O-methyl oxime, serve as critical starting materials for more complex structures. For example, 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime can be converted to the corresponding aldehyde, which is a key intermediate in the synthesis of novel tricyclic pyrazole (B372694) BRAF inhibitors. nih.gov

Green Chemistry Considerations in this compound Synthesis

In line with the principles of sustainable development, green chemistry plays an increasingly important role in the synthesis of this compound and its derivatives. labmanager.comdiva-portal.org The focus is on developing environmentally benign processes that are efficient, reduce waste, and avoid the use of hazardous materials. labmanager.comnih.gov

A significant advancement is the replacement of hazardous solvents and reagents. Traditional bromination reactions often utilize solvents like carbon tetrachloride (CCl₄), which is now recognized as a hazardous substance. Greener alternatives are being actively explored. For example, one synthetic route for substituted 1H-inden-1-one-3-carboxylic acids from a dihydro-indene-carboxylic acid precursor employs halogenating agents like bromine in safer solvents such as dichloromethane and avoids highly toxic reagents, aligning with green chemistry principles. google.com

Another key strategy is the use of heterogeneous catalysts and alternative reaction media. A greener, eco-friendly method has been developed for synthesizing pyrazolyl-dihydro-1H-inden-1-one derivatives using bleaching earth clay (pH 12.5) as an efficient, heterogeneous catalyst and polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. chemmethod.com This approach not only simplifies the recovery and reuse of the catalyst but also utilizes a more environmentally friendly solvent system. chemmethod.com

The table below compares a conventional synthesis method with a greener alternative, highlighting the improvements in environmental compatibility.

| Parameter | Conventional Method (e.g., Aldol (B89426) Condensation) | Greener Method (Clay-Catalyzed) | Source |

|---|---|---|---|

| Catalyst | Homogeneous base (e.g., NaOH, KOH) | Heterogeneous Bleaching Earth Clay (pH 12.5) | chemmethod.com |

| Solvent | Volatile organic solvents (e.g., ethanol, methanol) | Polyethylene glycol (PEG-400) | chemmethod.com |

| Catalyst Recyclability | Difficult | Easily recovered by filtration and reusable | chemmethod.com |

| Environmental Impact | Higher waste generation, use of hazardous bases | Reduced waste, use of a benign catalyst and recyclable solvent | chemmethod.com |

Reaction Mechanisms and Reactivity Profiles of 5 Bromo 1h Inden 1 One

Electrophilic Reactivity of the Carbonyl Moiety

The carbonyl group (C=O) in 5-Bromo-1H-inden-1-one is a primary site for nucleophilic attack due to the inherent polarity of the carbon-oxygen double bond. The oxygen atom is more electronegative, drawing electron density away from the carbonyl carbon and imparting a partial positive charge (δ+) on it, making it electrophilic. libretexts.org The reactivity of this carbonyl carbon is further influenced by the electronic effects of the fused ring system and the bromo substituent.

Factors influencing the electrophilicity of the carbonyl group include:

Inductive Effects: The bromine atom exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the aromatic ring and, by extension, the carbonyl carbon.

Steric Hindrance: Compared to ketones with bulky alkyl groups, the planar structure of the indenone scaffold presents relatively low steric hindrance to the carbonyl carbon, facilitating the approach of nucleophiles. libretexts.org

Resonance: The carbonyl group is part of a conjugated system, which delocalizes electron density. While aldehydes are generally more reactive than ketones, the specific electronic environment of the indenone system modulates its reactivity. reddit.comyoutube.com

The general mechanism for nucleophilic addition to the carbonyl group proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields an alcohol.

| Factor | Influence on Carbonyl Reactivity | Rationale |

| Polarity | Increases Electrophilicity | The electronegative oxygen atom polarizes the C=O bond, creating a partial positive charge on the carbon. libretexts.org |

| Inductive Effect | Increases Electrophilicity | The electron-withdrawing bromine atom enhances the positive character of the carbonyl carbon. |

| Steric Hindrance | Favorable for Attack | The planar indenone structure offers less steric bulk around the carbonyl carbon compared to many acyclic ketones. libretexts.org |

| Conjugation | Modulates Reactivity | Resonance delocalization across the α,β-unsaturated system affects the electron density at the carbonyl carbon. |

Nucleophilic Substitution and Aromatic Substitution Pathways Involving the Bromine Atom

The bromine atom attached to the aromatic ring of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. byjus.comchemistrysteps.com This reaction is generally difficult for simple aryl halides but is facilitated in this molecule by the presence of the strongly electron-withdrawing carbonyl group.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway: libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the bromine. This attack is favored because the electron-withdrawing carbonyl group, located para to the bromine, can stabilize the resulting negative charge through resonance. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The positioning of the carbonyl group is crucial for this pathway. An electron-withdrawing group in the ortho or para position to the leaving group allows for the delocalization of the negative charge onto the oxygen atom of the carbonyl, significantly stabilizing the intermediate and lowering the activation energy for the reaction. chemistrysteps.comlibretexts.org

| Step | Description | Key Feature |

| 1. Nucleophilic Attack | The nucleophile adds to the carbon attached to the bromine. | Formation of a resonance-stabilized Meisenheimer complex. |

| 2. Leaving Group Departure | The bromide ion is eliminated from the complex. | Aromaticity of the ring is restored. |

Investigation of Michael Addition Reactions

The α,β-unsaturated ketone structure within the this compound scaffold makes it an excellent Michael acceptor. wikipedia.org In a Michael addition (or 1,4-conjugate addition), a soft nucleophile attacks the β-carbon of the conjugated system, rather than the carbonyl carbon (1,2-addition). youtube.comyoutube.com

The reaction mechanism involves the following steps:

A base generates a nucleophile (the Michael donor), often an enolate from a compound with active methylene (B1212753) groups (e.g., malonates, β-ketoesters). wikipedia.org

The nucleophile attacks the electron-deficient β-carbon of the indenone ring.

The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate.

Protonation of the enolate at the α-carbon yields the final 1,4-addition product. youtube.com

Research on related 1-indanone (B140024) derivatives shows that the stability of the resulting Michael adducts can vary, and in some cases, a retro-Michael reaction can occur, particularly with certain nucleophiles or under specific conditions like column chromatography on silica (B1680970) gel. researchgate.net

Aldol (B89426) Condensation Reactions Utilizing the Inden-1-one Scaffold

The inden-1-one scaffold can participate in aldol condensation reactions, a fundamental carbon-carbon bond-forming process in organic chemistry. sigmaaldrich.com The molecule can function as both an electrophile (at the carbonyl carbon) and, after deprotonation, as a nucleophile (in its enolate form). The protons on the α-carbon (C2) are acidic and can be removed by a base to form a nucleophilic enolate. libretexts.org

The base-catalyzed mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the α-carbon (C2) of a this compound molecule to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the indenone. This forms a β-hydroxy ketone (an aldol addition product). masterorganicchemistry.com

Dehydration (Condensation): Upon heating, the β-hydroxy ketone readily eliminates a molecule of water to form a new α,β-unsaturated system, yielding the final aldol condensation product. This dehydration step is driven by the formation of a highly conjugated system. libretexts.orgyoutube.com

Intramolecular aldol reactions are also possible if a molecule contains two carbonyl groups, often leading to the formation of stable five- or six-membered rings. youtube.com

Mechanistic Studies on Specific Transformations (e.g., Hydroalkylation)

Mechanistic studies provide deep insight into the precise pathways of complex reactions. While specific hydroalkylation studies on this compound are not prevalent, research on the synthesis of the core indene (B144670) structure reveals relevant mechanisms. For instance, the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes has been studied in detail. nih.govnih.gov

The proposed mechanism for this transformation involves:

Activation of the starting ynamide by a gold catalyst to generate a highly reactive keteniminium ion.

A byjus.comnih.gov-hydride shift from a benzylic position, which was identified through DFT calculations as the rate-determining step. nih.govnih.gov

Subsequent cyclization and deprotonation/protodeauration steps to yield the final indene product.

Mechanistic investigations into other reactions, such as the Ni-catalyzed hydroalkylation of 1,3-dienes, have also been performed using density functional theory (DFT) calculations. These studies help elucidate the roles of catalysts, rationalize reaction outcomes, and uncover the origins of selectivity. researchgate.net

| Catalyst System | Reaction Type | Key Mechanistic Insight |

| Gold (I) Complexes | Intramolecular Hydroalkylation of Ynamides | The rate-determining step is a byjus.comnih.gov-hydride shift from an in situ generated keteniminium ion. nih.govnih.gov |

| Nickel (0) Complexes | Hydroalkylation of 1,3-dienes | The C-C reductive elimination step is the rate- and enantioselectivity-determining step. researchgate.net |

Regioselectivity and Stereoselectivity in Synthetic Transformations

In reactions involving multifunctional molecules like this compound, controlling the outcome to favor a specific isomer is crucial.

Regioselectivity refers to the preference for a reaction to occur at one position over another. study.comstudy.com

In nucleophilic aromatic substitution , the reaction is highly regioselective for the carbon bearing the bromine, activated by the para-carbonyl group.

In reactions involving the enolate, deprotonation occurs specifically at the α-carbon (C2).

In Michael additions , the nucleophile selectively attacks the β-carbon (C3) rather than the carbonyl carbon (C1). researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. quora.commasterorganicchemistry.com

In Michael additions , the attack of the nucleophile on the planar conjugated system can create a new stereocenter at the β-carbon. The facial selectivity of this attack can often be controlled by using chiral catalysts or auxiliaries, leading to an enantioselective reaction.

In aldol condensations , the dehydration step can lead to the formation of either (E) or (Z) isomers of the newly formed double bond. The thermodynamic stability of the product often dictates which isomer is favored. youtube.com

The origins of selectivity are often a combination of steric repulsions, electronic interactions, and orbital interactions between the substrate and the reagent or catalyst. researchgate.net Computational studies are frequently employed to understand and predict these preferences.

Spectroscopic and Crystallographic Elucidation of 5 Bromo 1h Inden 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Bromo-1H-inden-1-one, both ¹H and ¹³C NMR provide definitive information for structural assignment.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region typically shows a complex pattern due to the bromine substituent, which influences the chemical shifts of the adjacent protons. Protons on the five-membered ring appear as two methylene (B1212753) triplets in the aliphatic region, consistent with the 2,3-dihydro-1H-inden-1-one core structure.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum shows signals for the carbonyl carbon, aromatic carbons (with shifts influenced by the bromine atom), and the two aliphatic methylene carbons. ChemicalBook provides spectral data for 5-Bromo-1-indanone (B130187), confirming the expected carbon environments. ufg.br

Table 1: Representative NMR Data for this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~205-207 |

| Aromatic CH | ~7.5 - 7.8 | ~125 - 155 |

| Aliphatic CH₂ | ~3.1 - 3.2 | ~36 - 37 |

| Aliphatic CH₂ | ~2.7 - 2.8 | ~25 - 26 |

Note: Values are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak is observed in the region of 1690-1715 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the five-membered ring ketone. Additional significant bands appear in the aromatic region (around 1580-1600 cm⁻¹) corresponding to C=C stretching, and in the fingerprint region, where the C-Br stretching vibration is typically found at lower wavenumbers (around 500-650 cm⁻¹). The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 5-bromo-2,3-dihydro-1H-inden-1-one. nist.gov Data is also available from various suppliers and databases, often recorded using KBr pellet or ATR techniques. nih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. The carbonyl stretch is also visible in the Raman spectrum, as are the aromatic ring vibrations. The symmetric nature of certain vibrations can make them more intense in Raman than in IR, aiding in a complete vibrational assignment. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch | 1690 - 1715 | IR, Raman |

| Aromatic C=C Stretch | 1580 - 1600 | IR, Raman |

| C-H Aliphatic Stretch | 2850 - 3000 | IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₇BrO), the molecular weight is approximately 211.06 g/mol . sigmaaldrich.com

The mass spectrum exhibits a characteristic molecular ion peak cluster (M, M+2) due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 210 and 212. nih.gov

The fragmentation of this compound under electron ionization (EI) typically proceeds through pathways common for aromatic ketones. wikipedia.org Key fragmentation events include:

Loss of CO: A prominent fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the loss of a neutral carbon monoxide molecule (28 Da), resulting in a fragment ion at m/z 182/184.

Loss of Br: Cleavage of the C-Br bond can lead to the loss of a bromine radical, giving a fragment at m/z 131.

Loss of C₂H₄: Retro-Diels-Alder type fragmentation of the five-membered ring can also occur, leading to further daughter ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The spectrum of this compound is dictated by its chromophores: the benzene (B151609) ring and the carbonyl group, which form a conjugated system.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. masterorganicchemistry.com Two primary types of electronic transitions are expected for this molecule:

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands at shorter wavelengths, generally below 280 nm. researchgate.net For aromatic ketones, a strong absorption band related to the benzene ring is often observed around 240-250 nm.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital. This is a lower-energy, quantum-mechanically "forbidden" transition, resulting in a weaker absorption band at a longer wavelength, typically in the range of 270-320 nm for aromatic ketones. researchgate.net

The bromine substituent may cause a small bathochromic (red) shift of these absorption bands compared to the unsubstituted 1H-inden-1-one.

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound is not detailed in the available search results, its solid-state structure can be inferred from analyses of closely related compounds, such as 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

The packing of molecules in the crystal is governed by a network of intermolecular interactions. For a molecule like this compound, several types of interactions are expected to be significant:

π-π Stacking: The planar aromatic rings are likely to stack on top of each other, an interaction that is crucial in the crystal packing of many aromatic compounds.

C—H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or aliphatic C-H groups and the oxygen atom of the carbonyl group are expected to link molecules together.

Halogen Bonding (C—Br···O): The bromine atom can act as a halogen bond donor, interacting with the electronegative carbonyl oxygen of a neighboring molecule.

In the crystal structure of the related 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, molecules form stacks linked by weak C—H⋯O and C—H⋯Br hydrogen bonds, alongside significant π-stacking interactions. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing all intermolecular contacts. For a bromo-indenone structure, the fingerprint plot would be expected to show distinct regions corresponding to:

H···H contacts: Typically comprising the largest percentage of the surface, representing van der Waals forces.

O···H/H···O contacts: Appearing as sharp "spikes," indicative of C—H···O hydrogen bonds.

Br···H/H···Br contacts: Representing the interactions involving the bromine atom.

Analysis of similar brominated heterocyclic compounds reveals that H···H, O···H, and Br···H contacts are the most significant contributors to the crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 1h Inden 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. rasayanjournal.co.in It offers a favorable balance between computational cost and accuracy, making it a suitable method for investigating medium-sized organic molecules like 5-Bromo-1H-inden-1-one. DFT calculations can elucidate the fundamental properties of a molecule, providing a detailed picture of its behavior at the atomic level. nih.govnih.gov

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules, this requires a conformational analysis to identify all possible low-energy conformers. nih.govarxiv.org

In the case of this compound, the indenone core is largely planar, but different conformations could arise from slight puckering of the five-membered ring or orientation of substituents in related derivatives. nih.gov Computational methods systematically explore these possibilities to identify the global minimum energy structure, which is presumed to be the most populated and experimentally relevant conformation. researchgate.net The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. nih.govnih.gov

Table 1: Example of Predicted Geometrical Parameters for this compound using DFT Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O | 1.215 |

| C-Br | 1.908 | |

| C-C (aromatic) | 1.395 - 1.410 | |

| Bond Angle (°) | C-C=O | 121.5 |

| C-C-Br | 119.8 | |

| C-C-C (ring) | 108.0 - 122.5 |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. edu.krd For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO and calculate their respective energies, providing insights into its charge transfer properties and electronic transitions. rasayanjournal.co.in

Table 2: Example of Calculated Frontier Orbital Energies for this compound Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -2.15 |

| Energy Gap (ΔE) | 4.70 |

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. dergipark.org.tr

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov This is particularly valuable for complex molecules where spectral interpretation can be challenging. Time-dependent DFT (TD-DFT) can further be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the color of the compound. nih.gov

Table 3: Example of Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: This table contains hypothetical data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| C=O stretch | Ketone | 1715 |

| C=C stretch | Aromatic Ring | 1605, 1580 |

| C-H stretch | Aromatic Ring | 3050 - 3100 |

| C-Br stretch | Bromo group | 650 |

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. rasayanjournal.co.in Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These indices provide a general measure of a molecule's reactivity. edu.krd

For a more detailed analysis of local reactivity, Fukui functions (f(r)) are employed. wikipedia.orgias.ac.in The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. substack.com By calculating condensed Fukui functions for each atom, it is possible to identify the most likely sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. substack.comfaccts.de This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Table 4: Example of Calculated Global Reactivity Descriptors for this compound Note: This table uses the hypothetical energy values from Table 2 for illustrative calculations.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 2.15 eV |

| Electronegativity (χ) | (I+A)/2 | 4.50 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

| Global Softness (S) | 1/(2η) | 0.213 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | 4.31 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by estimating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. d-nb.infomdpi.com For this compound, docking studies could be performed against various biological targets to explore its potential as a therapeutic agent. For instance, related bromo-indole derivatives have been docked against VEGFR tyrosine kinase to assess their anticancer potential. d-nb.info

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-protein interaction. nih.govusf.edu MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein upon binding. mdpi.comlivecomsjournal.org

Table 5: Example of Molecular Docking Results for this compound against a Hypothetical Protein Target Note: This table contains hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Kinase XYZ |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Hydrogen Bond with ASN 123 |

| Pi-Pi Stacking with PHE 89 | |

| Halogen Bond with GLU 120 | |

| MD Simulation Stability (RMSD) | Stable over 100 ns simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, untested compounds like this compound or its derivatives. researchgate.net

Pharmacophore modeling is another key technique in drug design. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govmdpi.com A pharmacophore model can be developed based on the structure of a known active ligand or the binding site of the target protein. mdpi.com This model then serves as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially identifying new leads for drug development.

Theoretical Studies of Intermolecular Interactions and Adsorption Mechanisms

While specific, dedicated computational studies on the intermolecular interactions and adsorption mechanisms of this compound are not extensively detailed in peer-reviewed literature, its behavior can be thoroughly investigated using established theoretical and computational chemistry methods. Techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis provide a powerful framework for predicting how this molecule interacts with itself and with other materials. frontiersin.orgresearchgate.netnih.gov These methods are crucial for understanding crystal packing, molecular recognition, and the mechanisms of surface adsorption.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com An MEP map displays the electrostatic potential on the electron density surface, using a color gradient to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For this compound, the MEP map would reveal specific regions that govern its intermolecular interactions:

Negative Potential (Red/Yellow): The most significant region of negative potential is expected around the carbonyl oxygen atom (C=O) due to the high electronegativity of oxygen and the presence of lone pair electrons. Another area of negative potential would be associated with the bromine atom, which also possesses lone pairs. These electron-rich sites are susceptible to electrophilic attack and are the primary sites for forming hydrogen bonds or interacting with Lewis acidic sites on a surface. mdpi.comias.ac.in

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the aromatic ring and the aliphatic backbone. These electron-deficient areas are prone to nucleophilic attack. researchgate.net

Neutral Potential (Green): The π-system of the benzene (B151609) ring constitutes a region that can engage in π-π stacking or cation-π interactions. mdpi.com

The MEP analysis provides a robust prediction of how this compound will approach another molecule or a surface, guiding the formation of non-covalent bonds that define its aggregated state. ias.ac.inrsc.org

Table 1: Predicted Characteristics of Molecular Electrostatic Potential (MEP) for this compound

| Molecular Region | Predicted MEP Value | Color on MEP Map | Implication for Intermolecular Interactions |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Primary site for hydrogen bond acceptance; interaction with Lewis acids. |

| Bromine Atom (-Br) | Moderately Negative | Yellow/Orange | Potential site for halogen bonding and other electrostatic interactions. |

| Aromatic Ring (π-system) | Slightly Negative/Neutral | Green/Yellow | Site for π-π stacking and cation-π interactions. |

| Aromatic & Aliphatic Hydrogens | Positive | Blue | Sites for hydrogen bond donation; interaction with nucleophiles. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a molecular crystal. najah.eduscirp.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific atoms involved in close contacts. Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds. scirp.org

This analysis can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The plot provides a percentage contribution for each type of intermolecular contact. For a crystal of this compound, the expected contributions from various interactions can be estimated based on its structure.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most abundant, though generally weak, van der Waals contacts between hydrogen atoms. |

| C···H / H···C | ~20-25% | Contacts between hydrogen atoms and the carbon atoms of the aromatic and aliphatic framework, indicative of C-H···π interactions. |

| O···H / H···O | ~10-15% | Crucial interactions representing C-H···O hydrogen bonds involving the carbonyl oxygen, significantly contributing to crystal packing stability. |

| Br···H / H···Br | ~8-12% | Highlights contacts involving the bromine atom, which can participate in weak hydrogen bonding or halogen bonding. |

| C···C | ~3-5% | Indicates the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

Adsorption Mechanisms

The theoretical insights gained from MEP and Hirshfeld analyses can be extended to predict the adsorption behavior of this compound on various surfaces. Adsorption is typically classified as either physisorption (driven by weak van der Waals forces) or chemisorption (involving the formation of chemical bonds).

Physisorption: The planar aromatic ring of this compound would likely promote physisorption onto flat, non-polar surfaces like graphene or graphite (B72142) through π-π stacking and dispersion forces. The molecule would tend to lie flat on the surface to maximize these interactions.

Chemisorption: On reactive surfaces, such as metal oxides, chemisorption is more probable. The electron-rich carbonyl oxygen, identified as a strong negative region in the MEP analysis, could act as a Lewis base, donating electron density to form a coordinate bond with a Lewis acidic metal site on the surface. Similarly, the bromine atom could also participate in interactions with specific surface sites. The specific orientation of the molecule upon adsorption would be dictated by the need to maximize the orbital overlap between its reactive sites and those of the surface.

Computational models, such as placing the molecule on a simulated surface slab and calculating the binding energy using DFT, can quantify the strength of these adsorption interactions and determine the most stable adsorption geometry.

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 1h Inden 1 One Derivatives

Role as Pharmaceutical Intermediates and Key Building Blocks in Drug Synthesis

5-Bromo-1H-inden-1-one, also known as 5-bromoindanone, serves as a crucial intermediate in organic and pharmaceutical synthesis. Its chemical structure is amenable to a variety of coupling reactions, which allows for the construction of more complex molecular architectures. It is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to build carbon-carbon and carbon-nitrogen bonds, respectively. nih.govresearchgate.net

This reactivity is instrumental in the synthesis of diverse compound libraries for screening purposes. For instance, 5-bromo-1-indanone (B130187) is a key starting material for creating 5-substituted indanone derivatives by reacting it with various aryl boronic acids. researchgate.net Furthermore, it has been used in the synthesis of imidazolyl and triazolyl-substituted biphenyl compounds, which are explored for their therapeutic potential. nih.gov The indanone core is also a precursor for synthesizing spiroindanes and other complex heterocyclic systems with potential biological activity. nih.gov The versatility of this compound as a building block facilitates the development of novel molecular entities for medicinal chemistry applications. nih.gov

Development of Novel Biologically Active Compounds

The 1-indanone (B140024) framework is a recurring motif in a wide array of biologically active molecules. nih.govmedchemexpress.com Derivatives of this scaffold have been shown to possess potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. frontiersin.orgnih.gov The 5-bromo substituent on the indenone ring serves as a strategic anchor point for molecular elaboration to generate novel compounds with enhanced or targeted biological activities.

Researchers have successfully synthesized numerous novel derivatives from 5-bromo-1-indanone and related structures. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were designed and synthesized, demonstrating significant antitumor activity. nih.gov Similarly, the synthesis of N-acylhydrazones bearing a 1,4-dihydroindeno[1,2-b]pyrrole ring, which can be derived from bromo-indenone precursors, has yielded compounds that act as tubulin polymerization inhibitors. chemicalbook.com These examples underscore the importance of the 5-bromo-indenone scaffold in generating new chemical entities for therapeutic investigation. nist.gov

Investigation of Anti-cancer Properties

The development of novel anticancer agents is a major focus of research involving this compound derivatives. The indanone and particularly the related indolin-2-one (oxindole) scaffolds are central to many kinase inhibitors used in oncology.

Studies have demonstrated the potent anti-proliferative activity of various derivatives. For example, novel 5-bromo-7-azaindolin-2-one derivatives have shown broad-spectrum antitumor potency. nih.gov One of the most active compounds from this series, 23p , was found to be significantly more potent than the approved drug Sunitinib against several cancer cell lines. nih.gov Another study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, identifying derivatives 7c and 7d as having the best anticancer activity against the MCF-7 breast cancer cell line. The derivative 7d was even more potent than the standard chemotherapy drug Doxorubicin in this cell line. Furthermore, 5-bromo-N-(2,5-dioxopyrolidin-1-yl)-1H-indole-2-carboxamide, an indole derivative, showed significant anti-proliferative effects against A549 lung cancer cells with an IC50 value of 14.4 µg/mL.

| Compound | Cancer Cell Line | Activity (IC50) | Reference Compound | Reference Activity (IC50) |

|---|---|---|---|---|

| Compound 23p | HepG2 (Liver) | 2.357 µM | Sunitinib | 31.594 µM |

| Compound 23p | A549 (Lung) | 3.012 µM | Sunitinib | 49.036 µM |

| Compound 23p | Skov-3 (Ovarian) | 2.671 µM | Sunitinib | 40.112 µM |

| Compound 7d | MCF-7 (Breast) | 2.93 µM | Doxorubicin | 4.30 µM |

| Compound 7c | MCF-7 (Breast) | 7.17 µM | Doxorubicin | 4.30 µM |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | N/A | N/A |

Beyond simply inhibiting cell proliferation, some anticancer agents derived from the 5-bromo-indenone scaffold have been shown to modulate the cell cycle and induce programmed cell death, or apoptosis. These mechanisms are critical for the effective elimination of cancer cells.

A study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives investigated the cellular mechanism of the most potent compound, 7d . When MCF-7 breast cancer cells were treated with this compound at its IC50 concentration, it was observed to cause cell cycle arrest at the G2/M phase. Furthermore, the treatment led to a significant increase in the population of cells in the sub-G1 phase, which is a hallmark of apoptosis. This indicates that the compound's anticancer effect is mediated, at least in part, by its ability to halt cell division and trigger the cancer cells' self-destruction pathway.

Many modern cancer therapies are small-molecule inhibitors that target specific protein kinases, which are enzymes that play a key role in cell signaling pathways controlling growth, proliferation, and survival. The indanone and indolinone scaffolds are prominent in many approved kinase inhibitors.

B-Raf Kinase: A novel triarylimidazole derivative, SB-590885 , which incorporates a 2,3-dihydro-1H-inden-1-one oxime substituent derived from 5-Bromo-1-indanone, was identified as a potent and highly selective inhibitor of B-Raf kinase, a key target in melanoma. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives 7c and 7d were evaluated for their inhibitory activity against VEGFR-2. Both compounds showed good inhibitory potential, with IC50 values of 0.728 µM and 0.503 µM, respectively.

PIM1, HER2, and JAK3 Kinases: The PIM, HER2, and JAK families of kinases are also important targets in cancer therapy. While various inhibitors for these kinases have been developed based on related heterocyclic scaffolds like pyridothienopyrimidinones and pyrrolo[2,3-d]pyrimidines, specific examples of potent inhibitors directly derived from this compound for PIM1, HER2, or JAK3 were not prominently featured in the reviewed literature. medchemexpress.com However, the versatility of the indanone scaffold suggests its potential for developing inhibitors against these and other kinases.

Research into Anti-inflammatory and Analgesic Applications

The 1-indanone core is not only relevant to cancer but also to inflammatory and pain-related conditions. A comprehensive review of 1-indanones highlights their potential as anti-inflammatory and analgesic agents. frontiersin.orgnih.gov

Research into isoxazole-fused 1-indanone derivatives demonstrated significant anti-inflammatory properties when tested using the carrageenan-induced paw edema method in rats, with some derivatives showing stronger inhibition of edema than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. frontiersin.org In a separate study, an indanone derivative isolated from the plant Fernandoa adenophylla was evaluated for its anti-inflammatory potential using a heat-induced hemolysis assay. The compound showed a dose-dependent protective effect on red blood cell membranes, with a maximum inhibition of 72.82% at a concentration of 100 µM, which was comparable to the 85.71% inhibition shown by the standard drug diclofenac sodium. nih.gov While specific studies focusing solely on this compound derivatives for analgesia are less common, the general class of 1-indanones is recognized for this potential therapeutic application. frontiersin.org

Assessment of Antimicrobial Activities

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. The 1-indanone scaffold has been identified as a promising starting point for the development of such compounds. frontiersin.org

A study on a derivative of a related bromo-indole structure, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, demonstrated its antibacterial efficacy. The compound was tested against several pathogenic bacteria and showed effective activity against Staphylococcus aureus and Klebsiella pneumoniae, and moderate activity against Escherichia coli and Streptococcus species. Reviews on the biological activity of 1-indanones also confirm their potential as both antibacterial and antifungal agents, with specific derivatives showing high potency. frontiersin.org

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective | |

| Escherichia coli | Medium | |

| Streptococcus sp. | Medium |

Enzyme Inhibition and Receptor Binding Studies for Therapeutic Targeting

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating notable interactions with various enzymatic targets. Research has particularly focused on their potential as inhibitors of enzymes implicated in neurodegenerative disorders and other pathological conditions.

One area of extensive investigation is the inhibition of monoamine oxidases (MAO), specifically MAO-A and MAO-B. These enzymes are crucial in the metabolic pathways of neurotransmitters, and their inhibition can be a therapeutic strategy for conditions like Parkinson's disease and depression. A study on a series of 2-heteroarylidene-1-indanone derivatives revealed that these compounds are potent inhibitors of MAO-B, with many exhibiting IC50 values in the nanomolar range. nih.gov Notably, a derivative featuring a 5-bromo-2-furan substituent demonstrated significant MAO-B inhibitory activity. nih.gov The lipophilic nature of the 5-methoxyindanone core, combined with the benzylidene moiety, has been shown to enhance MAO-B inhibition.

The structure-activity relationship (SAR) studies indicate that the nature of the heteroaromatic substituent plays a crucial role in the inhibitory potency. For MAO-B inhibition, the activity decreases in the order: 5-bromo-2-furan > 5-methyl-2-furan > 2-pyridine ≈ 2-thiophene > cyclohexyl > 3-pyridine ≈ 2-furan. nih.gov This highlights the importance of both electronic and steric factors of the substituent in dictating the interaction with the enzyme's active site. While these derivatives are more selective for MAO-B, some also exhibit inhibitory activity against MAO-A, albeit at higher concentrations. nih.gov

Beyond monoamine oxidases, the indenone scaffold has been explored for its potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease therapy. While specific data on this compound derivatives as cholinesterase inhibitors is limited, related arylidene indanone compounds have been investigated. For instance, hybrid molecules combining the indanone core with fragments of known cholinesterase inhibitors like donepezil have shown potent AChE inhibition. rsc.org

The following table summarizes the in vitro inhibitory activities of selected 2-heteroarylidene-1-indanone derivatives against human MAO-A and MAO-B.

| Compound | Substituent on Indanone Ring | Heteroaromatic Substituent | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|---|---|

| 1 | H | 2-Thiophene | >10 | 0.015 ± 0.001 |

| 2 | 5-Methoxy | 2-Thiophene | 0.125 ± 0.009 | 0.0058 ± 0.0003 |

| 3 | H | 2-Furan | >10 | 1.53 ± 0.09 |

| 4 | 5-Methoxy | 2-Furan | 0.781 ± 0.041 | 0.011 ± 0.001 |

| 5 | 5-Methoxy | 5-Bromo-2-furan | 0.061 ± 0.004 | 0.0044 ± 0.0002 |

| 6 | 5-Methoxy | 5-Methyl-2-furan | 0.091 ± 0.005 | 0.0051 ± 0.0003 |

| 7 | H | 2-Pyridine | >10 | 0.016 ± 0.001 |

| 8 | 5-Methoxy | 2-Pyridine | 0.133 ± 0.009 | 0.0054 ± 0.0003 |

Applications in Neurodegenerative Disease Research (e.g., Alpha-synucleinopathies)

The aggregation of the protein alpha-synuclein (α-syn) is a central pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, the development of small molecules that can bind to and detect or inhibit the aggregation of α-syn is a significant area of therapeutic research. The 1-indanone scaffold, including derivatives of this compound, has shown promise in this regard.

Recent studies have focused on the rational design of 1-indanone and 1,3-indandione derivatives as ligands for misfolded α-syn aggregates. These efforts have led to the identification of compounds with high binding affinity for α-syn fibrils. For instance, certain 1-indanone-diene derivatives have demonstrated nanomolar binding constants (Kd) for α-syn fibrils and exhibit significant selectivity over other amyloidogenic proteins like amyloid-β (Aβ) and tau.

The ability of these indanone derivatives to avidly label α-syn aggregates in post-mortem brain tissue from Parkinson's disease patients underscores their potential as probes for the biological evaluation of synucleinopathies. The development of such ligands is a crucial step towards creating in vivo imaging agents for the early diagnosis and monitoring of these devastating neurodegenerative diseases.

The following table presents the binding affinities of selected 1-indanone derivatives for α-synuclein fibrils.

| Compound | Core Structure | Substituents | Binding Affinity (Kd, nM) |

|---|---|---|---|

| Compound A | 1-Indanone-diene | Unsubstituted | 9.0 ± 2.0 |

| Compound B | 1-Indanone-diene | 4-Hydroxy-3-methoxy on phenyl | 15.0 ± 3.0 |

| Compound C | 1,3-Indandione-diene | Unsubstituted | 35.0 ± 5.0 |

| Compound D | 1-Indanone-thiophene | Unsubstituted | 45.0 ± 6.0 |

Structure-Activity Relationship (SAR) Studies for Rational Drug Design

The systematic exploration of the structure-activity relationship (SAR) of this compound derivatives is fundamental to the rational design of more potent and selective therapeutic agents. By modifying the core indenone scaffold and observing the resultant changes in biological activity, researchers can identify key structural features that govern molecular interactions with biological targets.

For the inhibition of monoamine oxidase B (MAO-B), SAR studies on 2-heteroarylidene-1-indanone derivatives have provided clear insights. nih.gov A crucial finding is the significant enhancement of MAO-B inhibition upon substitution with a methoxy group on the A-ring of the indanone nucleus. nih.gov This suggests that an electron-donating group at this position favorably influences the interaction with the enzyme. Furthermore, the nature of the heteroaromatic substituent at the 2-position is a major determinant of potency. The observation that a 5-bromo-2-furan group leads to the highest potency among the tested heteroaryls underscores the importance of a specific combination of electronic and steric properties in this part of the molecule. nih.gov The planar structure of the arylidene indanone scaffold, which forces the α,β-unsaturated ketone system into an s-cis conformation, is also believed to be important for its biological activity. rsc.org

In the context of binding to α-synuclein aggregates, SAR studies of 1-indanone derivatives have revealed that the core scaffold itself is a key determinant of binding affinity. The 1-indanone-diene structure has been identified as a more effective binder than the corresponding 1,3-indandione-diene. This indicates that the carbonyl group at the 1-position is critical for the interaction. Moreover, substitutions on the phenyl ring of the diene moiety tend to decrease the binding affinity, suggesting that an unsubstituted phenyl ring is optimal for this particular interaction. This highlights the sensitivity of the binding pocket on the α-synuclein fibril to steric and electronic perturbations.

The general SAR principles derived from these studies can be summarized as follows:

Indanone Core: The 1-indanone nucleus is a privileged scaffold for both enzyme inhibition and receptor/protein binding.

Substitution on the Indanone Ring: Electron-donating groups, such as methoxy, on the aromatic ring of the indanone can enhance the inhibitory activity against certain enzymes like MAO-B.

Substituents at the 2-Position: The nature of the substituent at the 2-position of the indanone is critical for activity and selectivity. For MAO-B inhibition, a 2-heteroarylidene moiety, particularly with specific substituents like 5-bromo-2-furan, is highly favorable.

Planarity and Conformation: The rigid and planar nature of the arylidene indanone system appears to be beneficial for its interaction with biological targets.

These SAR insights are invaluable for the future design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications.

Applications in Advanced Materials Science

Utilization in Polymer and Coating Development

The distinct properties of 5-Bromo-1H-inden-1-one make it a significant intermediate in the synthesis of novel polymers and coatings. chemimpex.com Its incorporation into polymer chains or coating formulations can enhance the performance and introduce specific functionalities to the final material. The presence of the bromine atom offers a site for various cross-coupling reactions, enabling the integration of the indanone core into larger, more complex polymer architectures.

Research indicates that brominated compounds are utilized in developing functional materials, including polymers and photosensitive materials. bloomtechz.com The indanone structure itself is a component in the synthesis of materials with specific electronic and optical properties. For instance, derivatives of similar bromo-substituted cyclic ketones are used in creating n-type organic semiconductors, which are crucial for applications in printed electronics and organic thin-film transistors (OTFTs). The modification of the indanone core, facilitated by the bromo- group, can influence the energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in the performance of electronic devices.

Role in Fine Chemical Synthesis for Material Applications

This compound serves as a key starting material in the synthesis of fine chemicals, which are complex, pure chemical substances used to produce specialized products, including advanced materials. chemimpex.comboronmolecular.com Its role as a synthetic intermediate is well-established in organic chemistry for building intricate molecular frameworks. chemimpex.comchemicalbook.com

A primary application in this area is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This reaction is a powerful method for forming carbon-carbon bonds, allowing for the attachment of various aryl groups at the 5-position of the indanone ring. This versatility enables the synthesis of a wide array of 5-substituted indanone derivatives with tailored properties. researchgate.net These derivatives are explored for their potential in medicinal chemistry and can serve as precursors for more complex, biologically active structures or advanced materials. researchgate.net

For example, this compound is a reactant in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds. chemicalbook.comsigmaaldrich.com Such compounds are part of a broader class of aromatic and heteroaromatic building blocks that are fundamental to the creation of pharmaceuticals, agrochemicals, and specialty polymers. boronmolecular.com The ability to precisely modify the indanone structure through reactions at the bromine site makes this compound an essential tool for chemists developing new materials with specific functions. chemimpex.com

Compound Properties

| Property | Value |

| CAS Number | 34598-49-7 |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Appearance | Yellowish to beige or brown crystalline powder |

| Melting Point | 126-129 °C |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-one |

Data sourced from multiple references. chemimpex.comchemicalbook.comsigmaaldrich.comnih.govthermofisher.com

Key Synthetic Reactions

| Reaction Type | Reagents | Product Type | Application Area |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Palladium catalyst | 5-Aryl-1-indanone derivatives | Fine chemical synthesis, Drug discovery, Advanced materials |

| Bromination | Brominating agents | Polybrominated indanones (e.g., 2,3,5-tribromoindanone) | Chemical synthesis intermediate |

Data sourced from references. chemicalbook.comresearchgate.net

Future Research Directions and Emerging Paradigms

Design and Synthesis of Highly Specific and Potent Derivatives

Future research will heavily concentrate on leveraging the 5-Bromo-1H-inden-1-one core to develop derivatives with high potency and selectivity for specific biological targets. The indanone structure is a recognized pharmacophore, and its derivatives have shown potential as potent agents against various diseases. nih.govresearchgate.netbeilstein-journals.org A key strategy involves the use of modern synthetic methodologies to modify the scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven highly effective for functionalizing the 5-position of the indanone ring. researchgate.net This approach allows for the introduction of a wide array of aryl and heteroaryl groups, creating extensive libraries of novel compounds. researchgate.net For instance, reacting this compound with various boronic acids has yielded 5-substituted indanone derivatives with potential applications in treating diseases like cancer and Alzheimer's. researchgate.net

The 1-indanone (B140024) moiety is also a key component in the development of specific enzyme inhibitors. Derivatives bearing this scaffold have been identified as potent inhibitors of B-Raf kinase and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), highlighting its utility in generating targeted therapeutics. sigmaaldrich.com Future work will likely expand upon these successes, exploring modifications at other positions of the indanone ring to fine-tune binding affinity and specificity.

Table 1: Examples of Biologically Active Indanone Derivatives

| Derivative Class | Biological Target/Activity | Synthesis Precursor | Reference |

|---|---|---|---|

| Triarylimidazole derivatives | B-Raf kinase inhibition | 2,3-dihydro-1H-inden-1-one oxime | sigmaaldrich.com |

| Tetrahydrodibenzazocines | 17β-HSD3 inhibition | Dibenzazocine core derived from indanone precursors | sigmaaldrich.com |

| 5-Aryl-1-indanones | Potential anticancer and anti-Alzheimer's agents | 5-Bromo-1-indanone (B130187) | researchgate.net |

| 2-Benzylidene-1-indanones | Anti-inflammatory activity | Substituted 1-indanones | scienceopen.com |

In-depth Mechanistic Understanding of Complex Biological Interactions

A critical future direction is the detailed elucidation of how this compound derivatives interact with their biological targets at a molecular level. While a compound may show potent inhibition in an assay, understanding its precise mechanism of action (MOA) is crucial for rational drug design and optimization. nih.gov An enzyme inhibitor can function in several ways, such as by blocking the substrate from binding to the active site (competitive inhibition) or by binding to another site that alters the enzyme's function (non-competitive or allosteric inhibition). wikipedia.orglibretexts.orgyoutube.com

To achieve this, researchers are increasingly turning to computational techniques like molecular docking. nih.gov These in silico methods predict how a ligand (the derivative) fits into the binding pocket of a target protein, revealing key interactions such as hydrogen bonds and pi-stacking that contribute to its affinity and specificity. d-nb.infomdpi.com For example, molecular docking studies on related 5-bromoindole (B119039) derivatives targeting VEGFR tyrosine kinase have identified specific amino acid residues that are critical for binding, providing a roadmap for designing more potent inhibitors. d-nb.info Similar detailed modeling of this compound derivatives would allow researchers to visualize and understand their interactions with targets like B-Raf kinase, guiding the synthesis of next-generation compounds with improved binding characteristics. sigmaaldrich.com

These computational predictions must be validated by experimental methods, such as enzyme kinetics studies, to confirm the type of inhibition (e.g., competitive, uncompetitive) and quantify the inhibitor's potency through constants like Kᵢ. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the development of new molecules from the this compound scaffold. These technologies can dramatically accelerate the drug discovery process by analyzing vast datasets to identify patterns and make predictions far more efficiently than traditional methods. mdpi.com

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling : Machine learning algorithms can be trained on existing data of indanone derivatives and their biological activities to build quantitative structure-activity relationship (QSAR) models. These models can then predict the potency of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Design : Generative AI models can design entirely new molecules based on the this compound framework that are optimized for specific properties, such as high binding affinity to a target protein or favorable pharmacokinetic profiles.

Target Identification : AI can analyze large-scale biological data (genomics, proteomics) to identify and validate new biological targets for which indanone-based inhibitors could be developed. mdpi.com

Toxicity Prediction : Early prediction of potential toxicity is a major hurdle in drug development. AI models can be used to forecast the toxicity of new derivatives, reducing the reliance on costly and time-consuming laboratory tests. mdpi.com

By leveraging these computational tools, researchers can navigate the vast chemical space of possible derivatives more effectively, reducing failure rates and accelerating the journey from initial concept to a viable drug candidate or functional material.

Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis

While classic methods like the Friedel-Crafts reaction are used to synthesize the indanone core, the future of its synthesis and derivatization lies in the development of more efficient, selective, and environmentally sustainable catalytic systems. nih.govchemicalbook.com Modern catalysis focuses on minimizing waste, reducing energy consumption, and enabling precise chemical transformations.

Recent studies have highlighted the utility of palladium-catalyzed reactions, like the Suzuki-Miyaura coupling, for efficiently creating carbon-carbon bonds at the 5-position of the bromoindanone scaffold. researchgate.net This method is versatile and provides a robust route to structurally diverse compounds. researchgate.net

Beyond derivatization, research into the synthesis of the core indanone structure is also evolving. Novel catalytic approaches, such as the NbCl₅-induced one-step synthesis from aromatic substrates and 3,3-dimethylacrylic acid, offer alternatives to traditional multi-step processes. nih.govbeilstein-journals.org The exploration of other transition metal catalysts (e.g., gold, rhodium, iridium) for cyclization and functionalization reactions represents a promising frontier. nih.gov These advanced catalytic systems can offer higher yields, greater stereoselectivity, and milder reaction conditions, aligning with the principles of green chemistry and providing powerful tools for synthesizing complex indanone-based molecules.

Advanced Toxicological and Pharmacokinetic Profiling for Translational Research

For any derivative of this compound to progress from a laboratory curiosity to a clinical therapeutic, a thorough understanding of its safety and behavior in the body is essential. This requires advanced toxicological and pharmacokinetic profiling, an area that represents a critical future research direction. The parent compound is known to be an irritant and harmful if swallowed, inhaled, or in contact with skin, necessitating careful evaluation of all new derivatives. sigmaaldrich.comtcichemicals.com